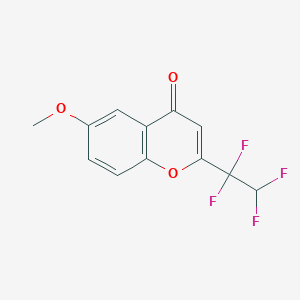

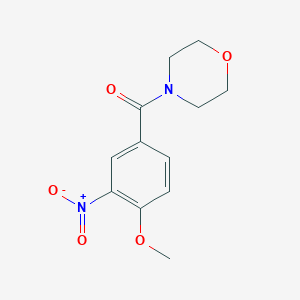

![molecular formula C16H14F3N5O B5538749 6-甲基-N-({[4-甲基-6-(三氟甲基)-2-嘧啶基]甲基}咪唑并[1,2-a]吡啶-2-甲酰胺](/img/structure/B5538749.png)

6-甲基-N-({[4-甲基-6-(三氟甲基)-2-嘧啶基]甲基}咪唑并[1,2-a]吡啶-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound under discussion belongs to the class of imidazo[1,2-a]pyridines. These compounds are of significant interest due to their potential pharmacological activities and their applications in various fields of chemistry.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines typically involves the construction of the imidazo ring starting from aminopyridine. Key steps in the synthesis include the use of Horner−Emmons reagents for direct incorporation of functional groups and the introduction of specific substituents through halogen−metal exchange processes (Hamdouchi et al., 1999).

Molecular Structure Analysis

The molecular structure of related imidazo[1,2-a]pyridine compounds has been studied using techniques such as X-ray diffraction and density functional theory (DFT). These studies indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by X-ray diffraction (Yu-Mei Qin et al., 2019).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines exhibit a variety of chemical reactions, including ring closure reactions, Suzuki reactions, hydrolysis, and amidation reactions. These reactions are pivotal in the synthesis and modification of these compounds for specific applications (Yu-Mei Qin et al., 2019).

Physical Properties Analysis

The crystal structure analysis of imidazo[1,2-a]pyridines reveals that these compounds typically have a planar structure with certain substituents potentially being disordered over multiple sites. This planarity and potential for disorder can influence their physical properties and interactions (Fun et al., 2011).

Chemical Properties Analysis

Imidazo[1,2-a]pyridines are known for their chemical stability and potential biological activity. The imidazo[1,5-a]pyridine skeleton, in particular, provides a versatile platform for generating stable N-heterocyclic carbenes, indicative of its robust chemical properties (Alcarazo et al., 2005).

科学研究应用

合成和化学修饰

研究重点关注合成和修饰咪唑并[1,2-a]吡啶衍生物,以改善其化学和生物学性质。例如,已经探索了通过与不同活性亚甲基化合物反应从 6-(2-噻吩基)-4-(三氟甲基)-1H-吡唑并[3,4-b]吡啶-3-胺合成吡啶并吡唑并嘧啶衍生物,从而产生具有潜在生物学应用的各种衍生物化合物 (Rateb, 2014)。类似地,已经研究了减少咪唑并[1,2-a]嘧啶中醛氧化酶 (AO) 介导的代谢的策略,旨在提高这些化合物的药理学特征 (Linton 等人,2011)。

抗病毒活性

咪唑并[1,2-a]吡啶衍生物也因其抗病毒特性而受到研究。设计并制备了一系列 2-氨基-3-取代-6-[(E)-1-苯基-2-(N-甲基氨基甲酰基)乙烯基]咪唑并[1,2-a]吡啶,以作为抗鼻病毒剂进行测试,显示了这些化合物在抗病毒治疗中的潜力 (Hamdouchi 等人,1999)。

DNA 识别和药物化学

对含有咪唑和吡咯衍生物的多酰胺的研究突出了它们在靶向特定 DNA 序列和控制基因表达方面的潜力,这对于治疗癌症等疾病具有意义 (Chavda 等人,2010)。这表明所述化合物的衍生物可以针对与生物靶标的特定相互作用进行定制。

抗分枝杆菌和抗原生动物剂

咪唑并[1,2-a]吡啶-8-甲酰胺已被确定为一种新型抗分枝杆菌先导物,它是通过对结核分枝杆菌进行全细胞筛选产生的。这类抑制剂对结核分枝杆菌表现出选择性,为结核病治疗提供了新途径 (Ramachandran 等人,2013)。此外,已经合成并评估了新型双阳离子咪唑并[1,2-a]吡啶和四氢咪唑并[1,2-a]吡啶作为抗原生动物剂,显示出对布氏锥虫罗得西亚原种和恶性疟原虫具有强 DNA 亲和力和显着的体外和体内活性 (Ismail 等人,2004)。

未来方向

The demand for imidazo[1,2-a]pyridines and related compounds has been increasing steadily due to their wide range of applications in medicinal chemistry and material science . Future research will likely focus on developing new synthetic methods and exploring further applications of these compounds.

属性

IUPAC Name |

6-methyl-N-[[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl]imidazo[1,2-a]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N5O/c1-9-3-4-14-22-11(8-24(14)7-9)15(25)20-6-13-21-10(2)5-12(23-13)16(17,18)19/h3-5,7-8H,6H2,1-2H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPMDXKSLJWOSQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C2C=C1)C(=O)NCC3=NC(=CC(=N3)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}imidazo[1,2-a]pyridine-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

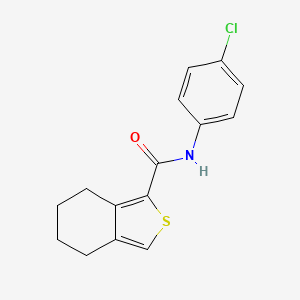

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclopentylacetamide](/img/structure/B5538671.png)

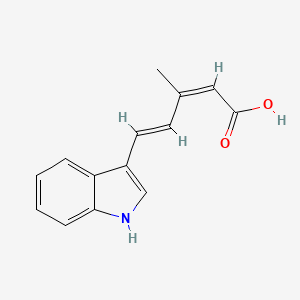

![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5538674.png)

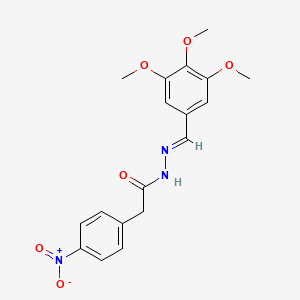

![3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5538677.png)

![N-[cyclopropyl(6-methyl-2-pyridinyl)methyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5538703.png)

![N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinamine hydrochloride](/img/structure/B5538738.png)

![3-amino-N,4,5,6-tetramethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5538741.png)

![N-{4-[1-ethyl-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]phenyl}-N-methylmethanesulfonamide](/img/structure/B5538767.png)